2-Amino-2-methyladamantane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyladamantan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-11(12)9-3-7-2-8(5-9)6-10(11)4-7/h7-10H,2-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCRIAGJXHTUGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3CC(C2)CC1C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Experimental Methodologies of 2-Amino-2-methyladamantane: A Technical Whitepaper

Executive Summary

As drug development increasingly targets complex transmembrane proteins and viral replication machinery, the adamantane scaffold has re-emerged as a privileged pharmacophore. 2-Amino-2-methyladamantane (also known as 2-methyladamantan-2-amine) represents a structurally optimized derivative within this class. Unlike its unsubstituted counterpart amantadine (1-aminoadamantane), the placement of the primary amine at the C2 position—flanked by a methyl group—drastically alters its steric environment and metabolic stability.

This technical guide synthesizes the physicochemical properties, structural causality, and self-validating experimental protocols for this compound. Currently, this compound and its derivatives are of critical interest as building blocks for novel antitubercular agents targeting the MmpL3 transporter (1)[1] and as direct inhibitors of parvovirus replication (2)[2].

Core Physicochemical Data Profile

To accurately model the pharmacokinetics of this compound, we must first establish its foundational quantitative metrics. The data below reflects both the free base and its commonly handled hydrochloride salt.

| Property | Value | Source |

| IUPAC Name | 2-methyladamantan-2-amine | [3][3] |

| CAS Registry Number | 916592-46-6 (Free Base), 1354420-15-7 (HCl Salt) | [4][4], [5][5] |

| Molecular Formula | C₁₁H₁₉N | [4][4] |

| Molecular Weight | 165.28 g/mol (Free Base), 201.74 g/mol (HCl Salt) | [3][3] |

| Predicted pKa | 10.92 ± 0.20 | [6][6] |

| Predicted LogP | 2.86 | [6][6] |

| Topological Polar Surface Area | 26.02 Ų | [4][4] |

(Note: Raw database outputs occasionally misattribute TPSA and LogP fields due to parsing errors; the corrected TPSA for this primary aliphatic amine is 26.02 Ų, while the LogP is ~2.86).

Structural Causality & Pharmacokinetic Implications

As an Application Scientist, I emphasize that a molecule's behavior is dictated by the causality between its structure and its environment.

Steric Shielding and Metabolic Stability: The addition of the methyl group at the C2 position creates profound steric hindrance around the primary amine. In drug design, this steric bulk restricts the conformational flexibility of the amine and shields it from rapid oxidative deamination by cytochrome P450 enzymes. This structural choice directly causes a prolonged pharmacokinetic half-life compared to unbranched aliphatic amines.

Membrane Partitioning and Target Engagement: With a LogP of 2.86 and a pKa of 10.92, this compound exists almost exclusively (>99%) in its protonated, cationic state at physiological pH (7.4) (6)[6]. This creates a highly specific "anchor-and-insert" mechanism:

-

The protonated amine acts as a hydrogen bond donor and electrostatic anchor to negatively charged phospholipid headgroups or acidic residues within transmembrane proteins.

-

The highly lipophilic adamantane cage inserts deeply into hydrophobic pockets.

This dual-action causality explains its efficacy as an uncoupler that disrupts Ca²⁺ homeostasis in Mycobacterium abscessus and Plasmodium falciparum (1)[1], as well as its ability to inhibit the replication machinery of human parvovirus B19 (2)[2].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed with built-in validation steps to prevent false positives and artifactual data.

Protocol A: Synthesis and Isolation of 2-Methyladamantan-2-amine Hydrochloride

Causality for Method Choice: Standard reductive amination of 2-adamantanone fails due to the extreme steric hindrance at the C2 position. Instead, we utilize a Grignard addition followed by a Ritter reaction. The Ritter reaction specifically leverages the stability of the tertiary carbocation intermediate formed under strongly acidic conditions, allowing the linear nitrile to attack despite the steric bulk.

Step-by-Step Methodology:

-

Grignard Addition: React 2-adamantanone with methylmagnesium bromide (1.2 eq) in anhydrous THF at 0 °C. Quench with saturated NH₄Cl to yield 2-methyladamantan-2-ol.

-

Ritter Reaction: Dissolve 2-methyladamantan-2-ol in glacial acetic acid. Add chloroacetonitrile (1.5 eq), followed by the dropwise addition of concentrated H₂SO₄ at 0 °C. Stir at room temperature for 12 hours to form the N-(2-methyladamantan-2-yl)-2-chloroacetamide intermediate.

-

Deprotection: Reflux the chloroacetamide intermediate with thiourea (1.2 eq) in an ethanol/acetic acid mixture (5:1) for 8 hours. This mildly cleaves the chloroacetyl group without requiring harsh basic conditions that could degrade the adamantane core.

-

Salt Formation: Extract the free base into dichloromethane, dry over Na₂SO₄, and precipitate the hydrochloride salt by adding 4M HCl in dioxane. Handle under inert gas and protect from moisture (5)[5].

-

Self-Validation Check: Perform LC-MS on the final salt. The presence of a sharp peak at m/z 166.1 [M+H]⁺ confirms the free base mass. The absence of a peak at m/z 150 indicates that no elimination to the alkene occurred during the Ritter reaction.

Protocol B: Empirical Determination of pKa and LogP

Causality for Method Choice: Computational predictions require empirical validation. Highly lipophilic amines (LogP > 2.5) frequently adsorb to standard borosilicate glass, artificially inflating LogP values in standard shake-flask methods by depleting the aqueous phase.

Step-by-Step Methodology:

-

pKa Determination (Potentiometric): Dissolve 2-methyladamantan-2-amine HCl in a 50% Methanol/Water co-solvent system. Reasoning: The high lipophilicity causes the free base to precipitate in purely aqueous media, skewing the inflection point. Titrate with 0.1M NaOH using a glass electrode, and extrapolate the true aqueous pKa using a Yasuda-Shedlovsky plot.

-

LogP Determination (Shake-Flask): Utilize silanized glassware or low-binding polypropylene tubes. Partition the compound between 1-octanol and PBS (pH 7.4) at 25 °C.

-

Quantification: Quantify the concentration in both phases using LC-MS/MS (as the compound lacks a strong UV chromophore).

-

Self-Validation Check: Calculate the mass balance (

). If the total recovery is <95%, interfacial adsorption or micelle formation has occurred; the protocol must be repeated with a lower initial concentration.

Biological Target Pathways Visualization

The diagram below maps the logical flow of how the physicochemical properties of this compound translate into its biological mechanism of action against mycobacterial and viral targets.

Fig 1: Mechanistic pathway of this compound targeting MmpL3 and viral replication.

References

- "this compound CAS NO.916592-46-6", LookChem.

- "EP2817003A1 - Compounds for treating parvovirus infection", Google Patents.

- "2-Methyladamantan-2-aminehydrochloride | C11H20ClN | CID 44562804", PubChem.

- "Synthesis and Testing of Analogs of the Tuberculosis Drug Candidate SQ109 Against Bacteria and Protozoa", NIH PMC.

- "2-아미노-2-메틸아다만탄 916592-46-6 wiki - Kr", GuideChem.

- "CAS No. 1354420-15-7 Specifications", Ambeed.

Sources

- 1. Synthesis and Testing of Analogs of the Tuberculosis Drug Candidate SQ109 Against Bacteria and Protozoa: Identification of Lead Compounds Against Mycobacterium abscessus and Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2817003A1 - Compounds for treating parvovirus infection - Google Patents [patents.google.com]

- 3. 2-Methyladamantan-2-aminehydrochloride | C11H20ClN | CID 44562804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, CasNo.916592-46-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 5. CAS No. 1354420-15-7 Specifications | Ambeed [ambeed.com]

- 6. guidechem.com [guidechem.com]

An In-Depth Technical Guide to 2-Amino-2-methyladamantane: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane and its derivatives have garnered significant attention in the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] The unique, rigid, and lipophilic cage-like structure of the adamantane scaffold imparts desirable pharmacokinetic properties to drug candidates, such as enhanced metabolic stability and improved bioavailability. This guide provides a detailed technical overview of a specific derivative, 2-amino-2-methyladamantane, also known by its IUPAC name, 2-methyladamantan-2-amine. We will delve into its chemical structure, molecular weight, key physicochemical properties, and a plausible synthetic pathway, offering insights for its application in research and development.

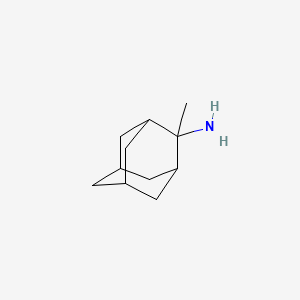

Chemical Structure and Molecular Formula

This compound is a saturated polycyclic amine. Its structure consists of the tricyclo[3.3.1.13,7]decane (adamantane) core, with both a methyl group (-CH3) and an amino group (-NH2) attached to the same carbon atom at the 2-position.

The molecular formula for this compound is C11H19N .

The structural arrangement of the adamantane cage is highly symmetrical. The carbon atoms are sp3-hybridized, resulting in a strain-free, diamondoid lattice. The substitution at the 2-position introduces a tertiary carbon center bearing the amino and methyl functionalities.

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties and Molecular Weight

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| IUPAC Name | 2-methyladamantan-2-amine | PubChem |

| CAS Number | 916592-46-6 | Career Henan Chemical Co. |

| Molecular Formula | C11H19N | Career Henan Chemical Co. |

| Molecular Weight | 165.15200 g/mol | Career Henan Chemical Co. |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents, sparingly soluble in water (predicted) | General knowledge |

The precise molecular weight is a critical parameter for analytical characterization, particularly in mass spectrometry, and for stoichiometric calculations in chemical reactions.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from 2-adamantanone. The first step is the synthesis of the precursor alcohol, 2-methyl-2-adamantanol, followed by its conversion to the target amine via the Ritter reaction.

Step 1: Synthesis of 2-Methyl-2-adamantanol

The synthesis of 2-methyl-2-adamantanol is achieved through the nucleophilic addition of a methyl group to the carbonyl carbon of 2-adamantanone. A common and effective method utilizes an organometallic reagent such as methyl lithium (CH3Li) or a Grignard reagent like methylmagnesium bromide (CH3MgBr).

Experimental Protocol (Example using Methyl Lithium):

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-adamantanone in a suitable anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of methyl lithium in ether dropwise to the stirred solution of 2-adamantanone.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the crude 2-methyl-2-adamantanol.

-

The crude product can be purified by column chromatography or recrystallization to obtain the pure tertiary alcohol.[2]

Caption: Synthesis of 2-methyl-2-adamantanol from 2-adamantanone.

Step 2: Synthesis of this compound via the Ritter Reaction

The Ritter reaction is a classic method for the synthesis of N-alkyl amides from a nitrile and a substrate that can form a stable carbocation, such as a tertiary alcohol.[3][4] The resulting amide can then be hydrolyzed to yield the corresponding primary amine.

Reaction Mechanism Overview:

-

Carbocation Formation: In the presence of a strong acid (e.g., sulfuric acid), the tertiary alcohol, 2-methyl-2-adamantanol, is protonated, and subsequently loses a molecule of water to form a stable tertiary carbocation.

-

Nucleophilic Attack by Nitrile: The nitrogen atom of the nitrile (e.g., acetonitrile) acts as a nucleophile and attacks the carbocation, forming a nitrilium ion intermediate.

-

Hydrolysis to Amide: The nitrilium ion is then hydrolyzed by water to form an N-substituted amide.

-

Amide Hydrolysis to Amine: The resulting N-(2-methyladamantan-2-yl)acetamide can be hydrolyzed under acidic or basic conditions to yield the final product, this compound.

A study on the Ritter reaction of 2-methyladamantan-2-ol with various nitriles has shown the formation of the corresponding N-substituted-2-methyladamantyl-2-amides.[5]

Experimental Protocol (General Procedure):

-

To a stirred solution of 2-methyl-2-adamantanol in a suitable nitrile solvent (which also acts as the reactant, e.g., acetonitrile), slowly add a strong acid, such as concentrated sulfuric acid, at a low temperature (e.g., 0°C).

-

Allow the reaction mixture to warm to room temperature and stir for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NaHCO3).

-

Extract the N-acetylated product with an organic solvent.

-

The crude amide can then be subjected to hydrolysis by refluxing with an aqueous acid (e.g., HCl) or base (e.g., NaOH) to cleave the amide bond.

-

After hydrolysis, neutralize the reaction mixture and extract the desired amine product.

-

Purify the final product, this compound, by distillation or recrystallization.

Caption: Synthesis of this compound via the Ritter reaction.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy

The 1H NMR spectrum of this compound is expected to be complex in the aliphatic region due to the overlapping signals of the adamantane cage protons. Key expected signals include:

-

Adamantane Protons: A series of broad multiplets between approximately 1.5 and 2.5 ppm.

-

Methyl Protons (-CH3): A singlet at approximately 1.0-1.5 ppm.

-

Amino Protons (-NH2): A broad singlet whose chemical shift is dependent on the solvent and concentration, typically appearing between 1.0 and 3.0 ppm. This peak would disappear upon D2O exchange.

For comparison, the 1H NMR spectrum of the precursor, 2-adamantanol, shows the proton attached to the hydroxyl-bearing carbon at around 4.5 ppm, with the other adamantane protons appearing between 1.5 and 3 ppm.[6]

13C NMR Spectroscopy

The 13C NMR spectrum would provide a clearer picture of the carbon framework. Due to the molecule's symmetry, several distinct signals for the adamantane cage carbons are expected, in addition to the signals for the methyl and the amino-bearing carbons.

-

C-2 (quaternary carbon): Expected to be in the range of 50-60 ppm.

-

Methyl Carbon (-CH3): Expected to be in the range of 20-30 ppm.

-

Adamantane Carbons: A series of signals in the range of 25-45 ppm.

Studies on other 2-substituted adamantanes can provide a reference for the expected chemical shifts.[7]

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z = 165. The fragmentation pattern would likely involve the loss of the amino group, the methyl group, and fragmentation of the adamantane cage. The mass spectrum of the related compound, 2-adamantanamine, shows a prominent molecular ion peak and a base peak corresponding to the loss of an amino radical.[8]

Potential Applications and Pharmacological Relevance

While specific pharmacological data for this compound is not extensively documented, its structural features suggest potential areas of interest for drug discovery and development. Adamantane derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-Parkinsonian, and CNS-modulating effects.

The introduction of a methyl group at the 2-position alongside the amino group may influence the compound's lipophilicity, steric profile, and interaction with biological targets compared to the parent 2-aminoadamantane. These modifications could potentially lead to altered potency, selectivity, and pharmacokinetic properties.

Given the established therapeutic applications of other aminoadamantanes, this compound could be a valuable building block for the synthesis of novel bioactive molecules and a subject of interest for pharmacological screening in various disease models.

Conclusion

This compound is a fascinating molecule with a unique three-dimensional structure that holds potential for applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical structure, molecular weight, and a viable synthetic pathway. While experimental spectroscopic and pharmacological data are currently limited, the information presented here, based on established chemical principles and data from related compounds, serves as a valuable technical resource for researchers and scientists working with this and other adamantane derivatives. Further investigation into the properties and applications of this compound is warranted to fully explore its scientific potential.

References

-

Kozlov, N G, et al. "Ritter reaction of 2-methyladamanthan-2-ol." J. Gen. Chem. USSR (Engl. Transl.); (United States), vol. 57:1, Jul. 1987. Available from: [Link]

-

Wikipedia. Ritter reaction. Available from: [Link]

-

Organic Chemistry Portal. Ritter Reaction. Available from: [Link]

- Greidanus, J. W. "Chemistry of 2-Substituted Adamantanes. III. Mass Spectra of 1- and 2-Adamantanethiol, 2-Adamantanol, and 2-Adamantanamine." Canadian Journal of Chemistry, vol. 49, no. 21, 1971, pp. 3210-3215.

- Google Patents. US6770777B2 - Process for producing 2-alkyl-2-adamantyl ester.

- Martínez-Crespo, P. M., et al. "Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog." Beilstein Journal of Organic Chemistry, vol. 12, 2016, pp. 2486-2491.

-

Organic Chemistry Portal. Ritter Reaction. Available from: [Link]

- Supplementary Information.

- Pehk, T., et al. "13C NMR spectra of adamantane derivatives." Organic Magnetic Resonance, vol. 8, no. 1, 1976, pp. 5-11.

-

NIST. 2-Methyladamantane. In: NIST Chemistry WebBook. Available from: [Link]

-

NIST. 2-Methyladamantane. In: NIST Chemistry WebBook. Available from: [Link]

- Novakov, I. A., et al. "Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity." Russian Chemical Bulletin, vol. 71, no. 12, 2022, pp. 2720-2729.

- Pindela, A. M., et al. "Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties." Molecules, vol. 29, no. 9, 2024, p. 2007.

-

NIST. 2-Methyladamantane. In: NIST Chemistry WebBook. Available from: [Link]

-

PubChem. 2-Methyladamantan-2-aminehydrochloride. Available from: [Link]

- Google Patents. US5599998A - Method for the synthesis of adamantane amines.

- Fokin, A. A., et al. "Synthesis of 2-Oxaadamantane Derivatives." Chemistry of Heterocyclic Compounds, vol. 54, no. 6, 2018, pp. 583-588.

- Cannaert, A., et al. "2-Aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi-approach." Toxicology Letters, vol. 350, 2021, pp. S151.

-

Baxendale Group. A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Available from: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm. Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

- Wanka, L., et al. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, vol. 113, no. 5, 2013, pp. 3516-3604.

- Fort, R. C., and P. v. R. Schleyer. "The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives." The Journal of Organic Chemistry, vol. 30, no. 3, 1965, pp. 789-796.

-

ResearchGate. Adamantan-2-ol. a Structure. b 1D 1H NMR spectrum without shift reagent.... Available from: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. 2-Methyl-2-adamantanol | 702-98-7 [chemicalbook.com]

- 3. Ritter reaction - Wikipedia [en.wikipedia.org]

- 4. Ritter Reaction [organic-chemistry.org]

- 5. Ritter reaction of 2-methyladamanthan-2-ol (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. kbfi.ee [kbfi.ee]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Lipophilicity and LogP of 2-Amino-2-methyladamantane for Drug Development Professionals

Foreword: The Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, tricyclic hydrocarbon, has earned the moniker of a "lipophilic bullet" in medicinal chemistry.[1][2][3] Its unique cage-like structure provides a combination of high lipophilicity, metabolic stability, and a three-dimensional framework that can be strategically functionalized.[4] The incorporation of an adamantane group into a drug candidate can significantly enhance its pharmacokinetic properties, such as increasing its ability to cross the blood-brain barrier and improving its plasma half-life by protecting nearby functional groups from metabolic degradation.[5] From the early antiviral agent amantadine to more recent applications in treating neurodegenerative diseases, the adamantane scaffold continues to be a valuable tool for drug designers.[1][5][6] This guide focuses on a specific derivative, 2-Amino-2-methyladamantane, and delves into a critical physicochemical property that governs its biological behavior: lipophilicity, quantified by its partition coefficient (LogP).

The Critical Role of Lipophilicity in Pharmacokinetics

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug design and development.[7][8][9] This property profoundly influences a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[9][10] A delicate balance is required; sufficient lipophilicity is necessary for a drug to permeate biological membranes and reach its target, yet excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[10][11][12]

The most widely accepted measure of lipophilicity is the partition coefficient (P), which describes the equilibrium distribution of a compound between an immiscible non-polar (typically n-octanol) and a polar (aqueous) phase.[13][14][15] For practical purposes, this is expressed on a logarithmic scale as LogP:

LogP = log10 ([solute]octanol / [solute]water)

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[14][16] For ionizable molecules, the distribution coefficient (LogD) is used, which considers the partition of both the ionized and non-ionized forms at a specific pH.[15][17]

LogP of this compound and Related Analogs

| Compound | Structure | Reported/Predicted LogP | Method/Source |

| This compound | ~2.1 (Estimated) | Based on analogs | |

| 2-Aminoadamantane | 1.7 | Computed by XLogP3[18] | |

| 2-Methyladamantane | 4.1 | Computed by XLogP3[19] | |

| Adamantane | 2.5 - 3.1 | Various sources[5][20] |

Note: The LogP value of 26.02 reported by one chemical supplier is considered an outlier and likely a data entry error, as it is inconsistent with the values of related structures and general principles of lipophilicity.[21]

Experimental Determination of Lipophilicity

The Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most reliable technique for determining LogP values.[13][17][22] It directly measures the partitioning of a compound between n-octanol and water at equilibrium.

Experimental Protocol:

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of high-purity n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4 for LogD) for 24 hours, followed by a 24-hour separation period.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Partitioning: In a glass vial, add a precise volume of the n-octanol-saturated aqueous phase and the water-saturated n-octanol phase. Add a small aliquot of the stock solution.

-

Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partition equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the LogP value using the formula: LogP = log10 (Concentration in n-octanol / Concentration in aqueous phase).

Diagram: Shake-Flask LogP Determination Workflow

Caption: Workflow of the shake-flask method for LogP determination.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a faster, less material-intensive, and automatable alternative for estimating LogP.[22][23][24] This method correlates the retention time of a compound on a hydrophobic stationary phase (like C18) with the known LogP values of a set of standard compounds.

Experimental Protocol:

-

System Preparation: Use an HPLC system with a reversed-phase column (e.g., C18). The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Prepare a set of standard compounds with accurately known LogP values that span the expected range of the test compound.

-

Standard Analysis: Inject each standard compound and record its retention time (tR). Also, determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

-

Calibration Curve: Calculate the capacity factor (k) for each standard: k = (tR - t0) / t0. Plot log(k) against the known LogP values of the standards. A linear regression of this plot yields a calibration curve.

-

Sample Analysis: Inject the this compound sample and determine its retention time under the same chromatographic conditions.

-

LogP Estimation: Calculate the log(k) for the sample and use the calibration curve to interpolate its LogP value.

Computational Prediction of Lipophilicity

In silico methods are invaluable in early-stage drug discovery for predicting the LogP of virtual compounds before synthesis.[14][25] These methods can be broadly categorized.

-

Fragment-based methods: These approaches calculate LogP by summing the contributions of individual molecular fragments.[26] The values for these fragments are derived from experimental data of a large set of molecules.

-

Atom-based methods: Similar to fragment-based methods, these calculate LogP by summing the contributions of individual atom types.[26][27]

-

Property-based methods: These methods use various molecular descriptors (e.g., topological, electronic) in a statistical model, such as a quantitative structure-activity relationship (QSAR) model, to predict LogP.[28][29]

Several software packages and online tools are available for these predictions, including XLogP3, ALOGPS, and tools from ChemAxon.[27][29][30] It is important to note that while these predictions are powerful, they are approximations and may vary between different algorithms.[22]

Diagram: In Silico LogP Prediction Workflow

Caption: Generalized workflow for computational LogP prediction.

Conclusion

Understanding the lipophilicity of this compound is crucial for its potential development as a therapeutic agent. While experimental determination via the shake-flask method provides the most accurate LogP value, HPLC-based and computational methods offer rapid and valuable estimations, particularly in the early phases of research. The rigid and lipophilic nature of the adamantane core suggests that this compound will possess significant lipophilicity, a key characteristic that must be carefully balanced to achieve a desirable pharmacokinetic and safety profile. This guide provides the foundational knowledge and practical methodologies for researchers to accurately assess this critical parameter.

References

- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.

- Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881–890.

- Di, L., & Kerns, E. H. (2016). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 11(8), 737–749.

-

Creative Biolabs. (n.d.). Lipophilicity. Retrieved from [Link]

-

P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Retrieved from [Link]

- Savage, G. P. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075.

- Ciura, K., Dziomba, S., & Nowak, P. (2017). LIPOPHILICITY – METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. Acta Poloniae Pharmaceutica, 74(1), 3-14.

-

Pharmaffiliates. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. Retrieved from [Link]

- Gerokonstantis, D. T., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 25(17), 3989.

-

ResearchGate. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives | Request PDF. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Coutinho, A. L., et al. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus. Retrieved from [Link]

- Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

- Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks, 15(5), 3206-3214.

- Goodarzi, M., Saeidi, P., & Giahi, M. (2009). Application of different chemometric tools in QSAR study of azolo-adamantanes against influenza A virus. Journal of the Serbian Chemical Society, 74(11), 1229-1240.

- American Chemical Society. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.

-

Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

-

PubMed. (2020, September 1). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors-In Vitro, In Silico and QSAR Studies. Retrieved from [Link]

- Soares, J. X., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(16), 5326.

- Chiang, P.-C., & Hu, Y.-C. (2012). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Journal of Analytical & Bioanalytical Techniques, 3(6).

- Kheylik, Y. (2024). LogP / LogD shake-flask method v1. protocols.io.

-

SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]

- Liu, D., et al. (2010). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Planta Medica, 76(15), 1738–1743.

- Avdeef, A., et al. (1998). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical Sciences, 87(12), 1523–1527.

- Wang, R., Fu, Y., & Lai, L. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. bioRxiv.

-

Asghar, J. (2021, February 10). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminoadamantane. PubChem. Retrieved from [Link]

-

Career Henan Chemical Co. (n.d.). This compound CAS NO.916592-46-6. Retrieved from [Link]

-

ChemAxon. (2021, September 2). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Retrieved from [Link]

- Surtel, W., et al. (2024).

- Meyers, J., et al. (2021). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Journal of Computer-Aided Molecular Design, 35(10), 1013–1024.

- Roy, K., & De, P. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Chemistry, 5(1), 160-189.

-

National Center for Biotechnology Information. (n.d.). 2-Methyladamantane. PubChem. Retrieved from [Link]

-

Durrant Lab. (n.d.). logP - MolModa Documentation. Retrieved from [Link]

- Stefanowicz, J., & Puzyn, T. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Trends in Analytical Chemistry, 113, 113-125.

-

Moon Garden. (2025, April 16). Episode 2: Why LogP Matters — The Key to Drug Absorption. Medium. Retrieved from [Link]

-

Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

- Tetko, I. V., et al. (2014). Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. Journal of Inorganic Biochemistry, 134, 56-63.

Sources

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. nbinno.com [nbinno.com]

- 5. connectsci.au [connectsci.au]

- 6. mdpi.com [mdpi.com]

- 7. Lipophilicity--methods of determination and its role in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipophilicity - Creative Biolabs [creative-biolabs.com]

- 9. scispace.com [scispace.com]

- 10. azolifesciences.com [azolifesciences.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. logP - MolModa Documentation [durrantlab.pitt.edu]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. acdlabs.com [acdlabs.com]

- 15. LogD/LogP - Enamine [enamine.net]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. 2-Aminoadamantane | C10H17N | CID 25332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 2-Methyladamantane | C11H18 | CID 136535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Adamantane - Wikipedia [en.wikipedia.org]

- 21. This compound, CasNo.916592-46-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]

- 24. longdom.org [longdom.org]

- 25. jchr.org [jchr.org]

- 26. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Application of different chemometric tools in QSAR study of azolo-adamantanes against influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 30. chemaxon.com [chemaxon.com]

2-Amino-2-methyladamantane (CAS 916592-46-6): A Comprehensive Technical Guide on Synthesis, Properties, and Pharmacological Applications

Executive Summary

In the landscape of neuropharmacology and antiviral drug development, adamantane derivatives hold a privileged position due to their unique highly lipophilic, rigid, and sterically bulky cage structures. While amantadine and memantine are established clinical mainstays, 2-Amino-2-methyladamantane (CAS 916592-46-6) represents a highly specialized derivative. By introducing a methyl group at the 2-position alongside the primary amine, this compound exhibits altered steric hindrance and binding kinetics, making it a valuable intermediate and active pharmaceutical ingredient (API) candidate for NMDA receptor antagonism and emerging antiviral therapies.

As an application scientist, I have structured this whitepaper to bridge the gap between theoretical pharmacology and practical, bench-level synthetic execution, providing self-validating protocols for researchers scaling this molecule.

Physicochemical Profiling & Nomenclature

Accurate chemical identification is the foundation of any rigorous drug development program. This compound is frequently utilized either as a free base or as a hydrochloride salt to improve aqueous solubility for biological assays.

Table 1: Chemical Identity and Quantitative Properties

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Registry Number | 916592-46-6 |

| Hydrochloride Salt CAS | 1354420-15-7 |

| Common Synonyms | 2-methyladamantan-2-amine; 2-methyl-adamantan-2-ylamine; 2-methyl-2-adamantaneamine |

| Molecular Formula | C₁₁H₁₉N |

| Molecular Weight | 165.28 g/mol (Free Base) | 201.74 g/mol (HCl Salt) |

| Topological Polar Surface Area (TPSA) | 26.02 Ų |

| Predicted LogP | ~2.60 (Highly lipophilic, excellent BBB penetration) |

Pharmacological Significance & Mechanistic Pathways

The structural modifications of this compound dictate its dual utility in neuroprotection and virology.

-

Antiviral Activity (Parvoviridae): Recent patent literature has demonstrated that 2-methyladamantan-2-amine exhibits surprisingly strong inhibition of parvovirus replication. It is effective against human parvovirus B19, feline panleukopenia virus (FPV), and canine parvovirus type 2 (CPV-2) [[1]](). The mechanism relies on the disruption of viral uncoating within the endosome, a pathway historically associated with amantadine's effect on the influenza M2 channel.

Figure 1: Dual pharmacological pathways of this compound in neuroprotection and virology.

Synthetic Methodology & Scale-up Protocols

Synthesizing sterically hindered adamantane derivatives requires careful selection of reagents to overcome the inherent bulk of the tricyclic cage. The most robust, scalable route utilizes 2-adamantanone as the starting material, proceeding through a Grignard addition, a Ritter reaction, and subsequent alkaline hydrolysis.

Figure 2: Three-step synthetic workflow for this compound from 2-adamantanone.

Phase 1: Nucleophilic Addition (C-C Bond Formation)

-

Objective: Convert 2-adamantanone to 2-methyladamantan-2-ol.

-

Protocol: Dissolve 1.0 eq of 2-adamantanone in anhydrous THF under an inert N₂ atmosphere. Cool the reaction vessel to 0°C. Dropwise, add 1.5 eq of Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether). Allow the mixture to warm to room temperature and stir for 2 hours. Quench carefully with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Causality: The rigid adamantane framework prevents unwanted enolization, but the bulky cage requires a highly reactive, unhindered nucleophile like MeMgBr. The 0°C initiation temperature controls the exothermic Grignard addition, preventing solvent boil-off.

-

Self-Validation: Perform FTIR analysis on the concentrated organic layer. The complete disappearance of the sharp ketone C=O stretch at ~1710 cm⁻¹ and the emergence of a broad tertiary alcohol O-H stretch at ~3300 cm⁻¹ confirms reaction completion.

Phase 2: Ritter Reaction (C-N Bond Formation)

-

Objective: Convert the tertiary alcohol to an acetamide intermediate.

-

Protocol: Suspend 2-methyladamantan-2-ol in a 10-fold volumetric excess of acetonitrile (MeCN). Cool to 0°C. Slowly add concentrated H₂SO₄ (3.0 eq) dropwise. Heat the mixture to 60°C for 4 hours. Pour the cooled mixture over crushed ice and extract with dichloromethane (DCM).

-

Causality: Concentrated sulfuric acid protonates the tertiary alcohol, leading to the loss of water and the formation of a highly stable 2-methyl-2-adamantyl carbocation. Acetonitrile acts as both the solvent and the nucleophile, trapping the carbocation to form a nitrilium ion. Aqueous workup hydrolyzes this into N-(2-methyladamantan-2-yl)acetamide.

-

Self-Validation: LC-MS analysis of the crude product will show a distinct mass shift (+41 Da from the alcohol), with the [M+H]⁺ peak appearing at m/z 208.

Phase 3: Amide Hydrolysis (Deprotection)

-

Objective: Cleave the acetamide to yield the final primary amine.

-

Protocol: Combine the acetamide intermediate with a large excess of NaOH (10.0 eq) in diethylene glycol. Reflux the mixture at 160°C for 12–18 hours. Cool to room temperature, dilute with water, and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

-

Causality: Standard aqueous hydrolysis fails here. The extreme steric hindrance surrounding the adamantyl acetamide requires high-boiling solvents (diethylene glycol) and aggressive thermal conditions (160°C) to drive the cleavage of the robust amide bond.

-

Self-Validation: FTIR confirms the total loss of the amide C=O stretch (~1650 cm⁻¹) and the appearance of the primary amine N-H stretches (a characteristic doublet at ~3300–3400 cm⁻¹).

Analytical Characterization & Quality Control

As a Senior Application Scientist, I must emphasize a critical analytical pitfall: Adamantane derivatives lack a UV chromophore.

Standard HPLC utilizing UV-Vis detection (e.g., at 254 nm or 210 nm) will result in poor sensitivity and false-purity readings. To establish a trustworthy Quality Control (QC) protocol for this compound , laboratories must implement the following:

-

Chromatographic Detection: Use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) coupled to the HPLC system. Alternatively, pre-column derivatization with dansyl chloride can be utilized to impart UV absorbance.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR (CDCl₃) will show a distinct singlet for the 2-methyl group at ~1.1 ppm, integrated for 3 protons, clearly separated from the complex multiplet of the adamantane cage protons (1.4–2.2 ppm).

-

Storage & Handling: The free base is prone to absorbing atmospheric CO₂ to form carbamates. It should be stored under argon or converted to the hydrochloride salt (CAS 1354420-15-7) by bubbling dry HCl gas through an ethereal solution of the free base, yielding a stable, water-soluble white powder .

References

-

LookChem. "this compound CAS NO.916592-46-6". LookChem Chemical Database. URL:[Link]

-

PubChem. "2-Methyladamantan-2-aminehydrochloride | C11H20ClN | CID 44562804". National Center for Biotechnology Information. URL:[Link]

- Google Patents. "EP2817003A1 - Compounds for treating parvovirus infection". European Patent Office.

Sources

Thermodynamic Stability of Adamantane Amine Derivatives: Principles, Profiling, and Pharmaceutical Implications

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

Adamantane (tricyclo[3.3.1.1^{3,7}]decane) and its amine derivatives—most notably amantadine, memantine, and rimantadine—occupy a privileged space in medicinal chemistry. Their unique diamondoid lattice confers exceptional lipophilicity, minimal angular strain, and remarkable thermodynamic stability. These properties are not merely structural curiosities; they are the fundamental drivers of their pharmacological efficacy as antiviral agents and NMDA receptor antagonists.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of adamantane amine derivatives. By examining heat capacities, phase transitions, and decomposition enthalpies, we bridge the gap between fundamental physical chemistry and practical pharmaceutical formulation.

Structural Thermodynamics & Phase Behavior

The thermodynamic stability of the adamantane scaffold arises from its fused cyclohexane rings, which exist entirely in stress-free chair conformations. This minimizes both angular and torsional strain, resulting in a highly stable, rigid pharmacophore [2].

However, the addition of an amine group (yielding 1-aminoadamantane) and subsequent salt formation (yielding amantadine hydrochloride) fundamentally alters the solid-state phase behavior.

The "Plastic Crystal" Phenomenon

Many neutral diamondoids, including 1-aminoadamantane (free base), exhibit an order-disorder phase transition before melting. They form "plastic crystals"—orientationally disordered phases where molecules rotate freely within the crystal lattice. This leads to high sublimation rates, which can compromise the shelf-life and stability of solid dosage forms [4].

Stabilization via Hydrochloride Salt Formation

To circumvent the volatility of the free base, these drugs are formulated as hydrochloride salts. High-precision calorimetric studies reveal that amantadine hydrochloride exhibits no plastic crystal behavior [1]. The strong intermolecular network of ionic and hydrogen bonds locks the adamantane cages in place, creating an exceptionally stable condensed phase with only minor, low-enthalpy solid-to-solid transitions at cryogenic temperatures.

Table 1: Comparative Thermodynamic Parameters of Adamantane Derivatives

| Compound | State | Phase Transitions (K) | Enthalpy of Formation ( | Sublimation / Decomp. Enthalpy |

| Amantadine HCl | Crystalline | 120.0, 123.1 | N/A (Ionic lattice) | |

| 1-Aminoadamantane | Crystalline | 241.4, 284.6 | ||

| 1-Aminoadamantane | Gaseous | N/A | N/A |

Data synthesized from NIST thermodynamic profiling and standard calorimetric evaluations [1, 4].

Experimental Workflows for Thermodynamic Profiling

To accurately determine the thermal stability and shelf-life parameters of these derivatives, formulation scientists rely on a combination of Adiabatic Calorimetry and Knudsen Effusion. Below are the self-validating protocols required to extract high-fidelity thermodynamic data.

Figure 1: Integrated experimental workflow for thermodynamic profiling of adamantane salts.

Protocol 1: Heat Capacity ( ) via High-Precision Adiabatic Calorimetry

-

Sample Preparation: Dry the adamantane amine salt under vacuum (0.4 kPa) at 293 K for 120 minutes.

-

Causality: Removing residual moisture and volatile impurities is critical; failure to do so results in artificial heat capacity spikes during cryogenic heating.

-

-

Cryogenic Initialization: Load the sample into a vacuum adiabatic calorimeter (e.g., TAU-10) and cool to 5 K using liquid helium.

-

Causality: Starting near absolute zero allows for the accurate integration of the

curve to determine absolute standard entropy (

-

-

Stepwise Heating & Equilibration: Apply discrete electrical heat pulses. Monitor the temperature until absolute thermal equilibrium is reached before applying the next pulse.

-

Causality: Adamantane derivatives exhibit sluggish solid-to-solid phase transitions. Strict equilibration ensures that low-enthalpy transitions (e.g., 120.0 K and 123.1 K for amantadine HCl) are fully resolved rather than kinetically bypassed [1].

-

-

Data Integration: Plot

versus temperature and integrate the area under the curve to derive

Protocol 2: Decomposition Thermodynamics via Knudsen Effusion

-

Cell Loading: Place the crystalline sample in a titanium Knudsen cell with a precisely calibrated orifice.

-

Isothermal Evacuation: Maintain the cell at a constant high temperature (e.g., 423 K) under high vacuum, continuously monitoring the mass loss rate (

). -

Anisotropy & Undersaturation Correction: Apply a mathematical data treatment model to the raw effusion rates.

-

Causality: Amantadine HCl decomposes into neutral 1-aminoadamantane and HCl gas. According to Graham's Law, the lighter HCl gas effuses faster than the heavier amine vapor. This differential effusion causes vapor undersaturation and anisotropy near the orifice, which must be mathematically corrected to calculate the true equilibrium constant (

) [1].

-

-

Thermodynamic Derivation: Calculate the standard enthalpy of decomposition (

) using the corrected vapor pressures via the Clausius-Clapeyron relation.

Mechanistic Insights: Thermodynamics of Drug-Target Binding

The thermodynamic stability of the adamantane cage does not just dictate shelf-life; it is the primary driver of its pharmacodynamics. Adamantane amines function by lodging into the hydrophobic pores of viral or neurological ion channels (e.g., the Influenza A M2 proton channel or the human NMDA receptor).

Because the adamantane cage is highly rigid and stable, it undergoes virtually no conformational change upon binding. Instead, the binding affinity is overwhelmingly entropy-driven (

Figure 2: Entropy-driven thermodynamic blockade of the M2 proton channel by amantadine.

Pharmaceutical Implications for Formulation

Understanding the thermodynamic profile of adamantane derivatives directly informs formulation strategies:

-

Salt Selection: The free base forms of adamantane amines are prone to sublimation due to their plastic crystal nature. Formulating them as hydrochlorides increases the enthalpy of decomposition (

kJ/mol), ensuring long-term solid-state stability [1]. -

Supramolecular Encapsulation: For derivatives that still exhibit volatility or require targeted delivery, host-guest complexation with macrocycles (like cucurbit[7]uril) can be employed. The rigid adamantane cage acts as an ideal thermodynamic "guest," significantly raising the melting point of the complex and preventing degradation during processing [3].

Conclusion

The thermodynamic stability of adamantane amine derivatives is a masterclass in how rigid, strain-free molecular geometry translates to robust macroscopic properties. By utilizing rigorous calorimetric and effusion methodologies, researchers can accurately profile these compounds, ensuring that their entropy-driven biological efficacy is matched by exceptional solid-state stability in pharmaceutical formulations.

References

-

Title: Thermodynamics of the Antiviral and Antiparkinsonian Drug Amantadine Hydrochloride: Condensed State Properties and Decomposition Source: Journal of Chemical & Engineering Data (NIST / ACS Publications) URL: [Link]

-

Title: Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine Source: Preprints.org URL: [Link]

-

Title: Overcoming barriers with non-covalent interactions: supramolecular recognition of adamantyl cucurbit[n]uril assemblies for medical applications Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

-

Title: Thermodynamic properties of 1-aminoadamantane Source: Thermochimica Acta (via ResearchGate) URL: [Link]

pharmacological mechanism of action for 2-Amino-2-methyladamantane

An In-Depth Technical Guide to the Pharmacological Mechanism of Action of 2-Amino-2-methyladamantane and Related Aminoadamantanes

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a detailed exploration of the pharmacological mechanism of action of this compound. While specific research on this particular derivative is limited, this document synthesizes extensive data from its close structural analogs—notably 1-aminoadamantane (amantadine) and 1-amino-3,5-dimethyladamantane (memantine)—to construct a robust and scientifically grounded mechanistic profile. The core activity of this class of compounds lies in their function as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a critical modulator of excitatory neurotransmission in the central nervous system. This guide elucidates the molecular interactions, signaling consequences, structure-activity relationships, and the experimental methodologies required to validate these mechanisms.

Introduction: The Adamantane Scaffold in Neuropharmacology

The adamantane moiety, a rigid and highly lipophilic tricyclic alkane, serves as a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure allows for precise orientation of pharmacophoric groups, enhancing drug stability, and improving pharmacokinetic profiles, particularly for central nervous system (CNS) targets.[1] Amantadine and memantine are archetypal drugs from this class, clinically approved for treating Parkinson's disease, Alzheimer's disease, and influenza A.[3][4] this compound belongs to this family, and its pharmacological activity is predicted to be dominated by the same core mechanism: modulation of glutamatergic neurotransmission.

Primary Pharmacological Mechanism: Uncompetitive NMDA Receptor Antagonism

The principal mechanism of action for neuroactive aminoadamantanes is their activity as uncompetitive, voltage-dependent antagonists of the NMDA receptor.[4][5]

The NMDA Receptor: A Coincidence Detector

The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[6] It functions as a "coincidence detector," requiring two simultaneous events for activation:

-

Ligand Binding: Binding of the neurotransmitter glutamate and a co-agonist (glycine or D-serine).

-

Depolarization: Removal of a voltage-dependent magnesium ion (Mg²⁺) block from the channel pore, which occurs when the neuron is sufficiently depolarized by other inputs.[6]

Upon activation, the channel opens, allowing an influx of cations, primarily Ca²⁺ and Na⁺. While essential for normal neuronal function, excessive activation of NMDA receptors leads to massive Ca²⁺ influx, triggering excitotoxic cascades implicated in neurodegenerative diseases.[7]

Mechanism of Channel Blockade

Aminoadamantanes do not compete with glutamate or glycine for their binding sites. Instead, they act as uncompetitive open-channel blockers .[6][7] The mechanism proceeds as follows:

-

The NMDA receptor channel must first be opened by both glutamate binding and membrane depolarization.

-

The protonated amine group (positively charged at physiological pH) of the aminoadamantane then enters the open channel.

-

The bulky, lipophilic adamantane cage lodges within a specific binding site in the channel vestibule, often referred to as the phencyclidine (PCP) or MK-801 site, physically occluding the pore.[8]

-

This blockade prevents further ion influx, thereby attenuating the receptor's activity.

This voltage-dependent and use-dependent mechanism is therapeutically advantageous. The drugs preferentially block excessively active channels (as seen in pathological states) while having a lesser effect on channels involved in normal synaptic transmission, leading to a better safety profile compared to competitive antagonists.[9]

Molecular Signaling and Downstream Consequences

The blockade of the NMDA receptor ion channel by this compound initiates a cascade of downstream effects aimed at mitigating neuronal over-excitation. The primary consequence is the reduction of intracellular Ca²⁺ overload, which in turn prevents the activation of cytotoxic enzymes (e.g., proteases, phospholipases) and the generation of reactive oxygen species that lead to neuronal damage.

Caption: NMDA receptor activation and antagonism by this compound.

Structure-Activity Relationships (SAR)

The efficacy of aminoadamantanes as NMDA receptor antagonists is highly dependent on their chemical structure.

-

The Amino Group: A primary or secondary amine is essential. It must be protonated to interact with the channel's binding site. Replacing the amine with non-basic groups eliminates activity.[10]

-

The Adamantane Cage: This lipophilic group is critical for affinity, anchoring the molecule within the channel.

-

Substitution: Adding methyl groups to the adamantane cage, as in memantine (3,5-dimethyl), significantly increases affinity and optimizes blocking/unblocking kinetics compared to amantadine.[6] The positioning at C2 (as in 2-aminoadamantane) versus C1 (amantadine) alters the geometric presentation of the amine, which can lead to different pharmacological profiles, such as variations in analgesic versus anti-inflammatory effects.[5]

Table 1: Comparative Potency of Aminoadamantane Derivatives at the NMDA Receptor

| Compound | Structure | NMDA Receptor IC₅₀ (µM) | Reference |

| Amantadine | 1-Aminoadamantane | 7.0 - 130 | [3][9] |

| Memantine | 1-Amino-3,5-dimethyladamantane | 0.5 - 2.0 | [4][9] |

| Rimantadine | 1-(1-Adamantyl)ethanamine | ~7.0 | [3] |

| Hemantane | N-(2-adamantyl)hexamethyleneimine | (NMDA antagonist activity confirmed) | [5] |

Secondary Pharmacological Target: Influenza A M2 Proton Channel

Beyond their neuroactivity, simple aminoadamantanes like amantadine are known inhibitors of the influenza A virus M2 protein, a proton-selective ion channel.[2][11] This channel is essential for viral uncoating within the host cell. The aminoadamantane molecule blocks this channel, preventing the acidification of the virion interior and halting viral replication.[11] While this is a well-established mechanism for amantadine, the efficacy of 2-substituted derivatives against the M2 channel can vary and requires specific evaluation.

Methodologies for Mechanistic Investigation

Validating the pharmacological mechanism of a novel aminoadamantane requires a multi-pronged experimental approach.

Experimental Protocol: Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the NMDA receptor's open-channel site by measuring its ability to displace a known radiolabeled ligand, such as [³H]MK-801.

Objective: To determine the inhibitory constant (Kᵢ) of this compound at the MK-801 binding site.

Materials:

-

Rat cortical membranes (source of NMDA receptors)

-

[³H]MK-801 (radioligand)

-

Test compound (this compound)

-

Glutamate and Glycine (to open the channel)

-

Assay Buffer (e.g., 5 mM Tris-HCl, pH 7.4)

-

Unlabeled MK-801 (for defining non-specific binding)

-

Glass fiber filters and cell harvester

-

Scintillation counter and fluid

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and prepare a crude membrane suspension via centrifugation.

-

Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]MK-801 (e.g., 5 nM), and activating ligands (e.g., 10 µM glutamate, 10 µM glycine).

-

Competition Curve: Add varying concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M) to different sets of tubes. Include control tubes with no test compound (total binding) and tubes with a high concentration of unlabeled MK-801 (non-specific binding).

-

Incubation: Incubate all tubes at room temperature for a set period (e.g., 2 hours) to allow binding to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). Calculate the Kᵢ using the Cheng-Prusoff equation.

Caption: Workflow for a [³H]MK-801 radioligand binding assay.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the functional effect of a compound on ion flow through NMDA receptors in living neurons.

Objective: To characterize the inhibitory effect of this compound on NMDA-mediated currents.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical)

-

Patch-clamp rig (microscope, amplifier, micromanipulator)

-

Borosilicate glass pipettes

-

External solution (containing NMDA, glycine, and blockers for other channels like AMPA and GABA receptors)

-

Internal solution (for the recording pipette)

-

Test compound dissolved in external solution

Step-by-Step Methodology:

-

Cell Preparation: Plate cultured neurons on coverslips suitable for microscopy.

-

Pipette Fabrication: Pull glass pipettes to a fine tip (resistance of 3-5 MΩ).

-

Establish Whole-Cell Configuration: Under the microscope, carefully guide the pipette to a neuron and form a high-resistance seal ("giga-seal") with the cell membrane. Apply gentle suction to rupture the membrane patch, gaining electrical access to the cell's interior.

-

Voltage Clamp: Clamp the cell's membrane potential at a negative holding potential (e.g., -70 mV).

-

Elicit NMDA Currents: Perfuse the cell with the external solution containing NMDA and glycine to activate the receptors and record the resulting inward current.

-

Compound Application: After establishing a stable baseline current, perfuse the cell with the external solution now containing the test compound (this compound) at a specific concentration.

-

Measure Inhibition: Record the reduction in the NMDA-mediated current in the presence of the compound.

-

Washout: Perfuse with the control external solution again to see if the effect of the compound is reversible.

-

Dose-Response: Repeat steps 5-8 with multiple concentrations of the test compound to generate a dose-response curve and calculate the IC₅₀.

Conclusion

The pharmacological mechanism of action of this compound is confidently predicted to be centered on uncompetitive, use-dependent antagonism of the NMDA receptor ion channel . By physically occluding the open channel, it reduces excessive calcium influx, thereby providing a neuroprotective effect against excitotoxicity. This mechanism, shared with clinically successful drugs like memantine, underscores its potential for therapeutic development in neurological and neurodegenerative disorders. The specific substitution pattern on the adamantane core, including the 2-methyl and 2-amino positions, will fine-tune its potency, kinetics, and overall pharmacological profile, necessitating the detailed experimental validation outlined in this guide.

References

-

Gaspar, A., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI. [Link]

-

Gorobinskaya, V., et al. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. ResearchGate. [Link]

-

Kolocouris, A., et al. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry. [Link]

-

de Castro, A., et al. (2025). New aminoadamantane derivatives as inhibitors of F13 envelope protein from mpox virus. PubMed. [Link]

-

Kolocouris, N., et al. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. PubMed. [Link]

-

Wikipedia contributors. (2026). NMDA receptor. Wikipedia. [Link]

-

Danysz, W., et al. (1997). Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. PubMed. [Link]

-

Various Authors. (1997-2000). Structure-anti-Parkinson activity relationships in the aminoadamantanes. ACS Publications. [Link]

-

Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]

-

Papanastasiou, I., et al. (2017). Structures of amantadine (I), rimantadine (II), and aminoadamantane... ResearchGate. [Link]

-

Bresink, I., et al. (1995). Different binding affinities of NMDA receptor channel blockers in various brain regions. PubMed. [Link]

-

Various Authors. SAR of Adamantane Amines. Pharmacy 180. [Link]

-

Kolocouris, N., et al. (1994). Synthesis and Antiviral Activity Evaluation of Some Aminoadamantane Derivatives. ACS Publications. [Link]

-

Ivanova, E., et al. (2016). Comparison of the Analgesic Activity of Antiparkinsonian Aminoadamantane Derivatives Amantadine and Hemantane. SCIRP. [Link]

-

Ali, S., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. PubMed. [Link]

-

Ali, S., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Korea Science. [Link]

-

Parsons, C.G., et al. (2014). Amino-Alkyl-Cyclohexanes: Uncompetitive NMDA Receptor Antagonists with Fast, Voltage-Dependent Blocking Kinetics. ResearchGate. [Link]

-

El-Gueddaria, L., et al. (2003). Quantitative Structure-Activity Relationships of Noncompetitive Antagonists of the NMDA Receptor. MDPI. [Link]

-

Wikipedia contributors. (2026). NMDA receptor antagonist. Wikipedia. [Link]

Sources

- 1. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the Analgesic Activity of Antiparkinsonian Aminoadamantane Derivatives Amantadine and Hemantane [scirp.org]

- 6. NMDA receptor - Wikipedia [en.wikipedia.org]

- 7. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pharmacy180.com [pharmacy180.com]

- 11. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile and Phase-Transfer Dynamics of 2-Amino-2-methyladamantane in Organic Solvents

Introduction & Mechanistic Overview

2-Amino-2-methyladamantane (CAS 916592-46-6) is a highly specialized diamondoid derivative frequently utilized as a critical intermediate in the synthesis of neuroprotective and antiviral pharmaceuticals[1]. Handling this compound requires a deep understanding of its dual physicochemical nature: it combines an extremely lipophilic, rigid hydrocarbon cage with a polar primary amine group.

As a Senior Application Scientist, I frequently observe researchers struggling with the solubility of adamantane derivatives. The adamantane cage is a bulky, nonpolar structure that exhibits highly unfavorable thermodynamics when introduced to polar protic solvents like water[2]. However, the introduction of the primary amine and the 2-methyl group fundamentally alters its solvation dynamics. The 2-methyl substitution creates steric hindrance that disrupts the highly symmetric, tightly packed crystal lattice typical of base adamantane, thereby lowering the lattice energy and enhancing its solubility in various organic solvents. Furthermore, with a predicted pKa of approximately 10.92[3], the amine group dictates that the molecule's solubility is highly pH-dependent, allowing for controlled phase transfers between organic and aqueous media.

Solvation Causality and Solvent Selection

Choosing the right solvent for this compound requires matching the solvent's polarity to the target state of the molecule (free base vs. protonated salt).

-

Non-Polar & Polar Aprotic Solvents (Free Base): The free base form is readily soluble in nonpolar organic solvents such as hexane and chloroform, as well as polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF)[2]. THF and cyclohexane are exceptionally effective solvents for diamondoids due to structural and hydrophobic similarities that maximize favorable van der Waals interactions[4].

-

Aqueous & Polar Protic Solvents (Hydrochloride Salt): To achieve aqueous solubility, the free base must be converted to its hydrochloride salt (CID 44562804)[5]. The protonation of the amine (forming an

cation) shifts the molecule's profile entirely. The resulting salt is highly soluble in water, slightly soluble in ethanol, but completely insoluble in nonpolar organics like benzene or ether[6].

Quantitative Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Free Base Solubility | Hydrochloride Salt Solubility | Mechanistic Rationale |

| Non-Polar | Hexane, Chloroform, Benzene | High | Insoluble | Hydrophobic interactions dominate; lattice energy of the salt prevents dissolution[2][6]. |

| Polar Aprotic | THF, DCM, Cyclohexane | Very High | Low | Ethers and cycloalkanes share structural affinity with the diamondoid cage[4]. |

| Polar Protic | Methanol, Ethanol | Moderate | Moderate | Hydrogen bonding interacts with the amine, but the bulky cage limits total saturation[6]. |

| Aqueous | Water, Buffered Saline | Insoluble | High | Ion-dipole interactions stabilize the protonated amine cation in the aqueous phase[2][6]. |

Solvation and Phase-Transfer Pathways

The following diagram illustrates the logical pathways for solvating this compound and the necessary chemical triggers for phase transfer.

Fig 1: Solvation pathways and phase transfer of this compound.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducible results, follow these self-validating protocols for dissolution and phase extraction.

Protocol A: Preparation of Standardized Free-Base Solutions

Objective: Achieve complete dissolution in an organic solvent (e.g., THF) for downstream synthesis.

-

Weighing: Accurately weigh the required mass of this compound free base.

-

Solvent Addition: Transfer the solid to a dry flask. Add the chosen polar aprotic solvent (e.g., anhydrous THF) to achieve a concentration below the empirical saturation point (typically <0.5 M at standard conditions).

-

Agitation & Thermal Adjustment: Stir continuously at room temperature. If the solution remains turbid, gently warm the solvent. The solubility of adamantane derivatives in organic solvents is highly temperature-dependent[2].

-

Validation Check: Allow the solution to cool back to room temperature. If the compound precipitates upon cooling, the concentration exceeds the thermodynamic solubility limit for that temperature[2]. Dilute with additional solvent until optical clarity is permanently maintained.

Protocol B: Salt-Formation for Aqueous Phase Transfer

Objective: Convert the organic-soluble free base into a water-soluble hydrochloride salt.

-

Suspension: Suspend the free base in a biphasic system (e.g., DCM and Deionized Water).

-

Protonation: While stirring vigorously, add 1M HCl dropwise to the mixture.

-

pH Monitoring (Validation): Continuously monitor the aqueous phase pH. The target is to drop the pH well below the compound's pKa of 10.92[3] (ideally pH 2-4) to ensure complete protonation of the amine[2].

-

Phase Separation: Transfer the mixture to a separatory funnel. The newly formed 2-methyladamantan-2-amine hydrochloride will partition entirely into the aqueous layer, leaving lipophilic impurities in the organic layer.

Fig 2: Experimental workflow for organic dissolution and aqueous phase extraction.

References

- Source: benchchem.

- Source: nih.

- Source: benchchem.

- Source: guidechem.

- Source: chembk.

- Diamondoid Molecules - arXiv.

Sources

safety data sheet (SDS) analysis for 2-Amino-2-methyladamantane

An In-depth Technical Guide to the Safety Profile of 2-Amino-2-methyladamantane

A Note on Methodology: As a Senior Application Scientist, it is imperative to begin this guide with a note on scientific integrity. A specific, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 916592-46-6) is not readily found. Therefore, this technical guide has been meticulously synthesized by analyzing the SDSs of structurally analogous compounds, including various amino-adamantanes and other substituted adamantane derivatives. This approach, which relies on established structure-activity relationships, provides a robust and cautionary safety profile essential for handling this compound in a research and development setting.

Section 1: Chemical and Physical Properties

This compound belongs to the family of caged amines, with the rigid adamantane scaffold providing unique steric and electronic properties. While exhaustive experimental data is scarce, the fundamental properties can be identified.

| Property | Value | Source |

| Molecular Formula | C11H19N | [1] |

| Molecular Weight | 165.28 g/mol | [1] |